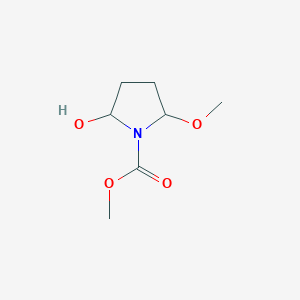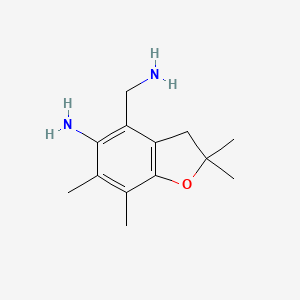![molecular formula C11H8N2S B12877725 2-(1H-pyrrol-3-yl)benzo[d]thiazole CAS No. 484003-46-5](/img/structure/B12877725.png)
2-(1H-pyrrol-3-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrrole and a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)benzo[d]thiazole typically involves the coupling of a pyrrole derivative with a benzothiazole derivative. One common method involves the reaction of 2-aminothiophenol with an appropriate pyrrole aldehyde under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at elevated temperatures (around 50°C) for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(1H-pyrrol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated pyrrole derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-(1H-pyrrol-3-yl)benzo[d]thiazole in biological systems involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death . This interaction is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs .
類似化合物との比較
Similar Compounds
- 2-(1H-indol-3-yl)benzo[d]thiazole
- 2-(1H-pyrrol-2-yl)benzo[d]thiazole
- 2-(1H-imidazol-2-yl)benzo[d]thiazole
Uniqueness
2-(1H-pyrrol-3-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design and materials science .
特性
CAS番号 |
484003-46-5 |
|---|---|
分子式 |
C11H8N2S |
分子量 |
200.26 g/mol |
IUPAC名 |
2-(1H-pyrrol-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H |
InChIキー |
ZYGTWTMBQNTTKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
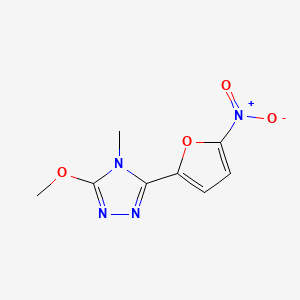

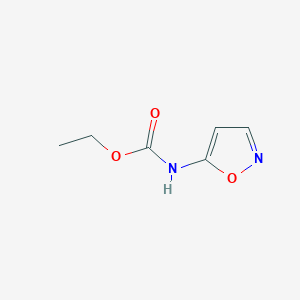
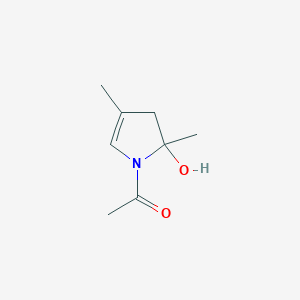
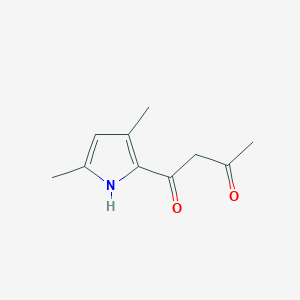
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
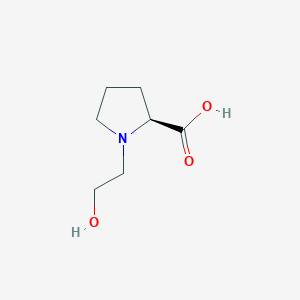

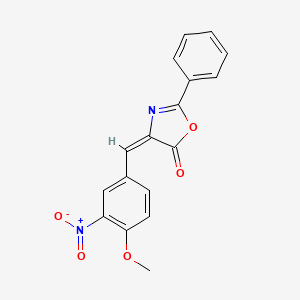
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
